molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Cat. No. B1667674
M. Wt: 409.5 g/mol
InChI Key: MOUZYBYTICOTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atiprimod dihydrochloride is the dihydrochloride salt form of atiprimod . It is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents . It has anti-inflammatory, antineoplastic, and anti-angiogenic activities .


Molecular Structure Analysis

The molecular formula of Atiprimod dihydrochloride is C22H46Cl2N2 . Its average mass is 409.520 Da and its monoisotopic mass is 408.303802 Da .


Chemical Reactions Analysis

Atiprimod dihydrochloride is known to act as a JAK2 inhibitor . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 .

Scientific Research Applications

Application in Breast Cancer Research

  • Summary of the Application: Atiprimod dihydrochloride has been studied for its effects on breast cancer cells, particularly MDA-MB-231 and MDA-MB-468 cells . The research focused on the role of Atiprimod in triggering apoptosis (programmed cell death) in these cells .
  • Methods of Application or Experimental Procedures: The study involved treating the breast cancer cells with a dose-dependent atiprimod treatment . A moderate dose of atiprimod (2 μM) was used in the experiment .
  • Results or Outcomes: The treatment inhibited cell viability and colony formation in the breast cancer cells . It also inhibited STAT3 phosphorylation at Tyr705 residue and suppressed the total expression level of p65 . The study concluded that Atiprimod induced prolonged ER stress-mediated apoptosis via both activating PERK/eIF2α/ATF4/CHOP axis and suppressing STAT3/NF-κB transcription factors nuclear migration in TBNC cells .

Application in Hepatocellular Carcinoma Research

  • Summary of the Application: Atiprimod has been studied for its anti-proliferative and anti-carcinogenic effects in hepatocellular carcinoma . The research focused on the role of Atiprimod in hindering the biological activity of STAT3 .
  • Methods of Application or Experimental Procedures: The study involved treating the hepatocellular carcinoma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.
  • Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the hepatocellular carcinoma cells .

Application in Lymphoma and Multiple Myeloma Research

  • Summary of the Application: Atiprimod has been studied for its effects on lymphoma and multiple myeloma cells . The research focused on the role of Atiprimod in hindering the biological activity of STAT3 .
  • Methods of Application or Experimental Procedures: The study involved treating the lymphoma and multiple myeloma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.
  • Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the lymphoma and multiple myeloma cells .

Application in Pituitary Adenoma Cells

  • Summary of the Application: Atiprimod has been studied for its effects on pituitary adenoma cells . The research focused on the role of Atiprimod in triggering autophagy as a survival mechanism and then apoptosis due to prolonged ER stress in these cells .
  • Methods of Application or Experimental Procedures: The study involved treating the pituitary adenoma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.
  • Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the pituitary adenoma cells .

Application in Cells Expressing the JAK2 V617F Mutation

  • Summary of the Application: Atiprimod dihydrochloride is a JAK2 inhibitor . It has been studied for its effects on cells expressing the JAK2 V617F mutation . The research focused on the role of Atiprimod in inhibiting cell growth and inducing apoptosis in these cells .
  • Methods of Application or Experimental Procedures: The study involved treating the cells expressing the JAK2 V617F mutation with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.
  • Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the cells expressing the JAK2 V617F mutation .

Future Directions

Atiprimod dihydrochloride has shown promise in the treatment of various cancers. It has been found to inhibit cell growth and induce apoptosis in cells expressing the JAK2 V617F mutation . It has also been found to trigger apoptotic cell death in breast cancer cells . These findings suggest that Atiprimod dihydrochloride may have a role in future therapies for these conditions.

properties

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atiprimod dihydrochloride

CAS RN

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atiprimod dihydrochloride
Reactant of Route 2
Reactant of Route 2
Atiprimod dihydrochloride
Reactant of Route 3
Reactant of Route 3
Atiprimod dihydrochloride
Reactant of Route 4
Reactant of Route 4
Atiprimod dihydrochloride
Reactant of Route 5
Atiprimod dihydrochloride
Reactant of Route 6
Atiprimod dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.